Fenlean

Description

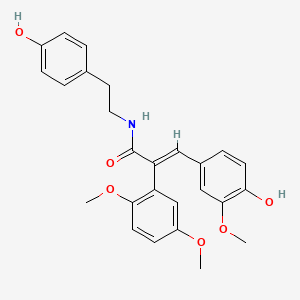

Structure

3D Structure

Properties

Molecular Formula |

C26H27NO6 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

(E)-2-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C26H27NO6/c1-31-20-9-11-24(32-2)21(16-20)22(14-18-6-10-23(29)25(15-18)33-3)26(30)27-13-12-17-4-7-19(28)8-5-17/h4-11,14-16,28-29H,12-13H2,1-3H3,(H,27,30)/b22-14+ |

InChI Key |

ZZTHOXZXWINLQI-HYARGMPZSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)NCCC3=CC=C(C=C3)O |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fenlean, FLZ |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenfluramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine is a phenethylamine derivative that has been utilized for its pharmacological effects on the central nervous system. Initially developed as an appetite suppressant, it has seen renewed interest for its efficacy in treating rare forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome.[1] This guide provides a comprehensive overview of the chemical structure of fenfluramine and detailed methodologies for its chemical synthesis, tailored for a technical audience in the fields of chemical and pharmaceutical sciences.

Chemical Structure and Properties

Fenfluramine, with the IUPAC name N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine, is a chiral molecule existing as a racemic mixture of two enantiomers: dexfenfluramine and levofenfluramine. The trifluoromethyl group at the meta position of the phenyl ring is a key structural feature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of fenfluramine and its hydrochloride salt is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆F₃N | [1] |

| Molecular Weight | 231.26 g/mol | [1] |

| CAS Number | 458-24-2 (racemate) | [1] |

| Boiling Point | 108-112 °C at 12 mmHg | [1] |

| Melting Point (HCl salt) | 160-170 °C | [1] |

| pKa | Not available | |

| logP | 3.36 | [1] |

| Appearance | Colorless oil (free base) | [1][2] |

Synthesis of Fenfluramine

The most prevalent and industrially viable synthesis of fenfluramine involves the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one. This key intermediate can be synthesized through various routes, with a common method being the Dakin-West reaction of 2-(3-(trifluoromethyl)phenyl)acetic acid.

Synthesis of the Key Intermediate: 1-(3-(trifluoromethyl)phenyl)propan-2-one

A common route for the preparation of this key ketone intermediate is outlined below.

Caption: Synthesis of the key ketone intermediate.

Experimental Protocol: Synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one from 2-(3-(trifluoromethyl)phenyl)acetic acid

To a solution of 2-(3-(trifluoromethyl)phenyl)acetic acid, approximately 5 equivalents of acetic anhydride and 0.5 equivalents of 1-methylimidazole are added. The reaction mixture is heated and stirred. Upon completion, the reaction is worked up to isolate the desired ketone. This method has been reported to achieve yields of 80% or higher.[3]

Reductive Amination to Fenfluramine

The final step in the synthesis of fenfluramine is the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine. Several reducing agents can be employed for this transformation, with sodium borohydride and sodium triacetoxyborohydride being common choices.

Caption: Reductive amination to form Fenfluramine.

Experimental Protocol 1: Reductive Amination using Sodium Borohydride

A suspension of sodium hydroxide in methanol is prepared, to which a solution of ethylamine hydrochloride in methanol is added dropwise. This is followed by the addition of 1-(3-(trifluoromethyl)phenyl)-propan-2-one.[1][2] The mixture is stirred for several hours at room temperature to facilitate imine formation. The reaction is then cooled, and a solution of sodium borohydride in aqueous sodium hydroxide is added dropwise, maintaining a low temperature.[1][2] After the reaction is complete, the methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., heptane).[1] The organic phase is washed with water and concentrated to yield fenfluramine as a free base.[1]

Experimental Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

A solution of 1-(3-(trifluoromethyl)phenyl) acetone, ethylamine, water, and methanol is treated with sodium triacetoxyborohydride and stirred at room temperature.[1] Upon completion, the reaction is basified with sodium hydroxide solution, and the product is extracted with toluene.[1]

Salt Formation and Purification

For pharmaceutical applications, the fenfluramine free base is typically converted to its hydrochloride salt, which exhibits improved stability and handling properties.

Experimental Protocol: Formation of Fenfluramine Hydrochloride

The crude fenfluramine free base is dissolved in a suitable solvent, such as ethyl acetate, and cooled.[1] A solution of hydrochloric acid in ethyl acetate is then added dropwise, leading to the precipitation of fenfluramine hydrochloride.[1] The resulting solid is collected by filtration and can be further purified by recrystallization from a solvent such as 2-butanol.[1]

Quantitative Data on Synthesis

The following table summarizes the reported yields and purity for the synthesis of fenfluramine via reductive amination.

| Reducing Agent | Yield | Purity | Reference |

| Sodium Borohydride | 72% (normalized) | 77% (HPLC) | [1][2] |

| Electrochemical (Mercury Cathode) | 87% | Not specified | [1][2] |

| Sodium Triacetoxyborohydride | >90% (in some cases) | >99% (after crystallization) | [3] |

Spectroscopic Data

The structural elucidation of fenfluramine and its intermediates is confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of fenfluramine exhibits characteristic fragmentation patterns. Intense peaks are observed at m/z 72, 159, 216, and 230.[4]

Infrared (IR) Spectroscopy

The IR spectrum of fenfluramine provides information about its functional groups. The data can be obtained from sources such as the Bio-Rad/Sadtler IR Data Collection.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of fenfluramine and for determining its purity.[1] Quantitative ¹H NMR methods have also been developed to determine the enantiomeric purity of fenfluramine using chiral solvating agents.[5]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of fenfluramine. The primary synthetic route via reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one is a robust and scalable method. The provided experimental protocols and quantitative data offer valuable insights for researchers and professionals involved in the synthesis and development of this important pharmaceutical compound. Further investigation into the detailed spectroscopic characterization of fenfluramine and its intermediates will continue to be of interest to the scientific community.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]

- 3. CN113499330A - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]

- 4. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Journey of Fenfluramine: From Weight-Loss Drug to a Lifeline for Refractory Epilepsy

A Technical Guide on the History, Rediscovery, and Mechanism of Action of Fenfluramine in Seizure Disorders

Abstract

Initially developed as an appetite suppressant, fenfluramine's journey to becoming a valuable therapeutic for intractable seizure disorders is a compelling narrative of scientific rediscovery and repurposing. This technical guide provides an in-depth exploration of the history of fenfluramine, its withdrawal from the market, and its subsequent re-emergence as a potent anti-seizure medication for Dravet syndrome and Lennox-Gastaut syndrome. We delve into the intricate, dual-action mechanism of fenfluramine, involving both serotonergic pathways and the sigma-1 receptor. This guide presents a comprehensive review of the pivotal preclinical and clinical studies, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of fenfluramine's role in the treatment of severe epilepsies.

A Circuitous History: The Rise, Fall, and Rebirth of Fenfluramine

Fenfluramine was first introduced in the 1960s as a sympathomimetic amine for the treatment of obesity. Its anorectic effects were attributed to its ability to increase the release and inhibit the reuptake of serotonin in the brain, thereby promoting a feeling of satiety. However, in 1997, fenfluramine, particularly in combination with phentermine ("Fen-Phen"), was withdrawn from the market due to concerns about its association with valvular heart disease and pulmonary hypertension.[1]

Despite its withdrawal, astute clinical observations in Belgium noted a significant reduction in seizure frequency in some patients with epilepsy who had been prescribed fenfluramine.[1] These anecdotal reports sparked a renewed interest in the compound's potential as an anticonvulsant. This led to more formal investigations, initially in patients with photosensitive epilepsy in the 1980s, and later, more targeted research in severe, treatment-resistant childhood epilepsies.[2] This rediscovery culminated in the successful repurposing of low-dose fenfluramine for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome, two devastating developmental and epileptic encephalopathies.[3]

Unraveling the Mechanism of Action: A Dual-Pronged Approach

The anticonvulsant properties of fenfluramine are now understood to stem from a multi-faceted mechanism of action that goes beyond simple serotonin release. It is believed to exert its effects through two primary pathways: modulation of the serotonergic system and interaction with the sigma-1 receptor.

The Serotonergic Pathway

Fenfluramine and its active metabolite, norfenfluramine, significantly impact serotonergic neurotransmission. They act as potent serotonin releasing agents and, to a lesser extent, as serotonin reuptake inhibitors.[4][5] This leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. Serotonin, in turn, can activate a variety of postsynaptic receptors, with evidence suggesting that the anticonvulsant effects are mediated, at least in part, through the 5-HT1D, 5-HT2A, and 5-HT2C receptors.[4][6] Activation of these receptors is thought to enhance GABAergic inhibition and modulate glutamatergic excitation, thereby restoring a more balanced neuronal excitability.[5]

The Sigma-1 Receptor Pathway

More recent research has uncovered a second, crucial mechanism of action for fenfluramine: its interaction with the sigma-1 receptor.[6][7][8] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in regulating cellular stress responses and neuronal excitability. Fenfluramine has been shown to be a positive modulator of the sigma-1 receptor.[7][8] This means that while it may have little activity on its own, it can potentiate the effects of endogenous ligands or other agonists of the sigma-1 receptor. The precise downstream effects of this modulation are still under investigation, but it is hypothesized to contribute to the neuroprotective and anticonvulsant properties of fenfluramine by restoring cellular homeostasis and reducing neuronal hyperexcitability.[8]

Preclinical Evidence: Validating the Anticonvulsant Potential

The journey to regulatory approval for fenfluramine in epilepsy was paved by a robust body of preclinical evidence from various animal models.

Zebrafish Model of Dravet Syndrome

The scn1lab mutant zebrafish, which recapitulates the genetic basis of Dravet syndrome, has been instrumental in demonstrating the efficacy of fenfluramine.

Experimental Protocol:

-

Model: Zebrafish larvae with a Crispr/Cas9-induced mutation in the scn1lab gene.

-

Seizure Induction: Spontaneous seizures are characteristic of this model. Seizure activity is often quantified by monitoring locomotor activity and performing electrographic recordings.

-

Drug Administration: Fenfluramine is typically added directly to the water in which the larvae are housed.

-

Endpoints: Reduction in convulsive behaviors and normalization of electrographic seizure activity.

Studies using this model have shown that fenfluramine significantly reduces seizure frequency and can even prevent the development of epilepsy-related comorbidities.

Mouse Models of Dravet Syndrome

Mouse models, such as the Scn1a+/- mouse, have provided further validation of fenfluramine's anticonvulsant effects in a mammalian system.

Experimental Protocol:

-

Model: Mice with a heterozygous loss-of-function mutation in the Scn1a gene.

-

Seizure Monitoring: Continuous video-EEG monitoring is used to quantify spontaneous seizure frequency and duration. Seizures can also be induced by hyperthermia to mimic the fever-induced seizures common in Dravet syndrome.[9]

-

Drug Administration: Fenfluramine is typically administered via oral gavage or subcutaneous injection.[10]

-

Endpoints: Reduction in the frequency and severity of both spontaneous and hyperthermia-induced seizures.

These studies have consistently demonstrated that fenfluramine is highly effective in reducing seizure burden in mouse models of Dravet syndrome.

Clinical Efficacy: Pivotal Trials in Dravet and Lennox-Gastaut Syndromes

The compelling preclinical data led to a series of well-controlled clinical trials that established the efficacy and safety of low-dose fenfluramine as an adjunctive therapy for Dravet and Lennox-Gastaut syndromes.

Dravet Syndrome

Multiple Phase 3, randomized, double-blind, placebo-controlled trials have demonstrated the profound impact of fenfluramine on seizure frequency in patients with Dravet syndrome.

Experimental Protocol (Representative Phase 3 Trial):

-

Patient Population: Children and young adults (ages 2-18) with a confirmed diagnosis of Dravet syndrome and a high frequency of convulsive seizures despite treatment with other antiseizure medications.

-

Study Design: Patients were randomized to receive one of two doses of fenfluramine (e.g., 0.2 mg/kg/day or 0.7 mg/kg/day) or a placebo, in addition to their existing antiseizure medication regimen.

-

Primary Endpoint: The primary efficacy endpoint was the change in the frequency of convulsive seizures from baseline compared to placebo.

The results of these trials were remarkably consistent and showed a statistically significant and clinically meaningful reduction in seizure frequency for patients treated with fenfluramine compared to placebo.

Table 1: Summary of Key Efficacy Data for Fenfluramine in Dravet Syndrome

| Endpoint | Placebo | Fenfluramine (0.2 mg/kg/day) | Fenfluramine (0.7 mg/kg/day) |

| Median % Reduction in Seizure Frequency | 14.2% | 37.5% | 63.9%[7] |

| Responder Rate (≥50% Reduction) | 12.1% | 43.2% | 70.0%[7] |

| Responder Rate (≥75% Reduction) | 2.3% | 18.9% | 45.0%[11] |

Lennox-Gastaut Syndrome

Following its success in Dravet syndrome, fenfluramine was also investigated for its efficacy in Lennox-Gastaut syndrome, another severe childhood-onset epilepsy characterized by multiple seizure types, including drop seizures.

Experimental Protocol (Representative Phase 3 Trial):

-

Patient Population: Patients (ages 2-35) with a diagnosis of Lennox-Gastaut syndrome and a high frequency of drop seizures.

-

Study Design: A randomized, double-blind, placebo-controlled trial comparing two doses of fenfluramine (e.g., 0.2 mg/kg/day and 0.7 mg/kg/day) to placebo as adjunctive therapy.

-

Primary Endpoint: The primary endpoint was the percent change in the frequency of drop seizures from baseline.

The trial met its primary endpoint, demonstrating a significant reduction in drop seizure frequency in patients treated with the higher dose of fenfluramine.

Table 2: Summary of Key Efficacy Data for Fenfluramine in Lennox-Gastaut Syndrome

| Endpoint | Placebo | Fenfluramine (0.2 mg/kg/day) | Fenfluramine (0.7 mg/kg/day) |

| Median % Reduction in Drop Seizures | 7.6%[8] | 14.2%[8] | 26.5%[8] |

| Responder Rate (≥50% Reduction) | 10.3%[3] | 28.1%[3] | 25.3%[3] |

Safety and Tolerability

The most common adverse events associated with low-dose fenfluramine in clinical trials were decreased appetite, somnolence, and fatigue.[8] Importantly, at the therapeutic doses used for epilepsy, the cardiovascular side effects that led to its withdrawal as a weight-loss drug have not been observed in long-term follow-up studies.[8] However, due to its history, regular cardiac monitoring is a required part of the risk evaluation and mitigation strategy (REMS) for fenfluramine.

Conclusion

The story of fenfluramine is a powerful example of how a drug can be successfully repurposed to address a significant unmet medical need. Through a combination of serendipitous clinical observation and rigorous scientific investigation, a once-maligned weight-loss drug has been transformed into a valuable treatment option for individuals with some of the most severe and difficult-to-treat forms of epilepsy. Its dual mechanism of action, targeting both the serotonergic system and the sigma-1 receptor, represents a novel approach to seizure control. The robust preclinical and clinical data have firmly established its efficacy and safety in Dravet and Lennox-Gastaut syndromes, offering new hope to patients and their families. Further research into the nuances of its mechanism of action may unlock even greater therapeutic potential for this remarkable compound.

References

- 1. Variable serotonin release assay pattern and specificity of PF4‐specific antibodies in HIT, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theohiostatelabs.testcatalog.org [theohiostatelabs.testcatalog.org]

- 3. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. [escholarship.org]

- 4. dravetfoundation.org [dravetfoundation.org]

- 5. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fenfluramine reduces sudep in a dravet syndrome mouse model by preventing ventilatory arrest [aesnet.org]

- 10. researchgate.net [researchgate.net]

- 11. Fenfluramine-Directly-Inhibits-Cortical-Spreading-Depolarization—A-Pathophysiologic-Process-Linked-to-SUDEP [aesnet.org]

Molecular Targets of Fenfluramine in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfluramine, a phenethylamine derivative, has re-emerged as a significant therapeutic agent, particularly in the management of severe epileptic encephalopathies such as Dravet and Lennox-Gastaut syndromes.[1][2] Its efficacy is attributed to a multi-target mechanism of action within the central nervous system (CNS), extending beyond its historical use as an anorectic. This technical guide provides a comprehensive overview of the molecular targets of fenfluramine and its active metabolite, norfenfluramine. We will delve into their interactions with serotonin receptors, the serotonin transporter, and the sigma-1 receptor, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Primary Molecular Targets

Fenfluramine's therapeutic and adverse effects are mediated through its complex pharmacology, primarily involving the serotonergic system and the sigma-1 receptor.[3][4] Its mechanism is considered a dual action of serotonergic activity and sigma-1 receptor modulation.[4]

Serotonergic System

Fenfluramine significantly impacts serotonergic neurotransmission through two main mechanisms: modulation of the serotonin transporter (SERT) and direct interaction with various serotonin (5-HT) receptor subtypes.[5][6]

Fenfluramine and its primary metabolite, norfenfluramine, act as substrates for the serotonin transporter (SERT).[7] This interaction leads to both the inhibition of serotonin reuptake and the promotion of serotonin release from presynaptic neurons, resulting in increased extracellular serotonin levels.[2][5]

Table 1: Potency of Fenfluramine and Norfenfluramine Enantiomers at the Serotonin Transporter (SERT)

| Compound | EC50 for 5-HT Release (nM) |

| (+)-Fenfluramine | 51.7 ± 6.1 |

| (-)-Fenfluramine | 287 ± 29 |

| (+)-Norfenfluramine | 52 ± 4 |

| (-)-Norfenfluramine | 134 ± 11 |

| Data from reference[7]. |

Fenfluramine and norfenfluramine exhibit a broad spectrum of activity at various 5-HT receptor subtypes, acting as agonists, partial agonists, or antagonists. This complex receptor interaction profile is believed to be crucial for its anti-seizure efficacy.[3][8] The primary 5-HT receptors implicated in fenfluramine's mechanism of action include 5-HT1D, 5-HT2A, and 5-HT2C.[3][8] Activity has also been noted at 5-HT1A, 5-HT2B, 5-HT4, and 5-HT7 receptors.[1][9]

Table 2: Binding Affinities (Ki, nM) of Fenfluramine and Norfenfluramine at Serotonin Receptors

| Receptor | Fenfluramine (racemic) | (+)-Fenfluramine | (-)-Fenfluramine | Norfenfluramine (racemic) | (+)-Norfenfluramine | (-)-Norfenfluramine |

| 5-HT1A | 673 - 1950[3] | - | - | 673 - 1950[3] | - | - |

| 5-HT1D | Low Affinity[5] | Low Affinity[5] | Low Affinity[5] | Low Affinity[5] | Low Affinity[5] | Low Affinity[5] |

| 5-HT2A | 5216 ± 2.5[1] | 11107 ± 1354[1] | 5463 ± 352[1] | 2316 ± 163[1] | 1516 ± 88[1] | 3841 ± 361[1] |

| 5-HT2B | ~5000[3] | 5099 ± 690[1] | 5713 ± 1344[1] | 52.1 ± 12.3[1] | 11.2 ± 4.3[1] | 47.8 ± 18.0[1] |

| 5-HT2C | 3183 ± 374[1] | 6245 ± 514[1] | 3415 ± 542[1] | 557 ± 36[1] | 324 ± 7.1[1] | 814 ± 58[1] |

| 5-HT7 | Moderate Affinity[9] | - | - | Moderate Affinity[9] | - | - |

| Data compiled from references[1][3][5][9]. A range is provided where exact values vary between studies. "-" indicates data not found. |

Table 3: Functional Activity of Fenfluramine and Norfenfluramine at Serotonin Receptors

| Receptor | Compound | Activity | Potency (EC50/IC50, nM) |

| 5-HT1A | Fenfluramine | Antagonist[1] | - |

| 5-HT1D | Fenfluramine | Agonist[8] | - |

| 5-HT2A | (+)-Norfenfluramine | Agonist | -log EC50 = 5.77 ± 0.09 (M)[10] |

| 5-HT2B | Norfenfluramine | Full Agonist[3] | - |

| 5-HT2C | Norfenfluramine | Full Agonist[3] | - |

| 5-HT4 | Fenfluramine | Agonist[1] | - |

| Data compiled from references[1][3][8][10]. "-" indicates data not found. |

Sigma-1 Receptor

Beyond the serotonergic system, fenfluramine's interaction with the sigma-1 receptor is a critical component of its mechanism of action.[5][7] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating calcium signaling and cellular stress responses.[11] Fenfluramine acts as a positive allosteric modulator of the sigma-1 receptor, meaning it enhances the activity of endogenous or exogenous sigma-1 receptor agonists.[5][7] Some studies also suggest an antagonistic role depending on the experimental context.[6]

Table 4: Binding Affinity and Functional Activity of Fenfluramine at the Sigma-1 Receptor

| Parameter | Value |

| Binding Affinity (Ki) | 266 nM[7] |

| Functional Activity | Positive Allosteric Modulator[5][7] |

| Data from references[5][7]. |

Signaling Pathways and Experimental Workflows

The interaction of fenfluramine with its molecular targets initiates a cascade of intracellular signaling events that ultimately contribute to its therapeutic effects.

Serotonergic Signaling

Fenfluramine's elevation of extracellular serotonin leads to the activation of various 5-HT receptors on both presynaptic and postsynaptic neurons. For instance, activation of Gq-coupled 5-HT2A and 5-HT2C receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Sigma-1 Receptor Modulation

Fenfluramine's positive allosteric modulation of the sigma-1 receptor is thought to contribute to its neuroprotective and anti-seizure effects. The sigma-1 receptor, in its resting state, is associated with the chaperone protein BiP. Upon activation by an agonist, it dissociates from BiP and can then interact with various client proteins, including ion channels, to modulate their function. Fenfluramine enhances this dissociation.

References

- 1. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the Human Sigma-1 Receptor Chaperone Domain Structure and Binding Immunoglobulin Protein (BiP) Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Anticonvulsant Profile of Fenfluramine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fenfluramine (FFA), initially developed as an anti-obesity medication, has been successfully repurposed for the treatment of seizures associated with severe epileptic encephalopathies, including Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS).[1][2] Its robust clinical efficacy is underpinned by a unique, multimodal mechanism of action that distinguishes it from other antiseizure medications (ASMs).[3][4] This technical guide provides an in-depth review of the preclinical studies that have elucidated Fenfluramine's anticonvulsant effects, focusing on quantitative data from various animal models, detailed experimental protocols, and the complex signaling pathways involved.

Quantitative Efficacy in Preclinical Seizure Models

Fenfluramine has demonstrated significant antiepileptic effects across a range of preclinical models, from genetic zebrafish and mouse models of Dravet syndrome to acute induced seizure models in rodents.[1] The quantitative data from these studies are summarized below.

Table 1: Efficacy of Fenfluramine in Genetic Epilepsy Models

| Model | Species | Key Findings | Dose | Citation |

| Dravet Syndrome (Scn1a+/-) | Mouse | Increased Survival: Mortality reduced to 24% compared to 55% in vehicle-treated controls by PND 37. | 15 mg/kg/day | [5][6] |

| Reduced Apoptosis: Lowered TUNEL fluorescence (a marker of cell death) in the corpus callosum. | 15 mg/kg/day | [6] | ||

| Dravet Syndrome (scn1a mutant) | Zebrafish | Suppression of Seizure Activity: Significantly reduced spontaneous electrographic seizure activity and epileptiform discharges. | N/A | [1][7] |

| Neuroprotection: Restored dendritic arborization of GABAergic neurons. | N/A | [3] | ||

| Intrahippocampal Kainate | Mouse | Reduced Seizure Frequency: Significantly reduced the frequency and cumulative duration of electrographic seizures (high-voltage sharp waves). | 10 mg/kg | [8][9][10] |

Table 2: Efficacy of Fenfluramine in Acute/Induced Seizure Models

| Model | Species | Key Findings | Dose | Citation |

| Maximal Electroshock (MES) | Rat | Seizure Prevention: Protected against MES-induced seizures. | 10 or 20 mg/kg (IP) | [7][11] |

| Mouse | No Protection: Did not prevent MES-induced seizures. | 10 or 20 mg/kg (IP) | [7] | |

| Audiogenic Seizures (SUDEP Model) | Mouse (DBA/1) | Anticonvulsant Effect: Protected against audiogenic seizures. | N/A | [7] |

| SUDEP Prevention: Prevented seizure-induced respiratory arrest. | N/A | [3][7] | ||

| Amygdala Kindling | Mouse | Limited Efficacy: Showed limited, non-dose-dependent effects on seizure thresholds. | 1 mg/kg | [8][10] |

| Pentylenetetrazole (PTZ) Induced | Rat, Mouse, Zebrafish | No Protection: Did not prevent chemically-induced clonic seizures. | N/A | [7] |

| 6-Hz Psychomotor Seizure Test | Mouse | No Activity: Inactive even at high doses. | Up to 30 mg/kg | [11] |

| Low-Mg2+ Epileptiform Activity | Rat (in vitro slices) | Blocked Epileptiform Activity: Inhibited epileptiform discharges in entorhinal cortical slices. | N/A | [7] |

Core Signaling Pathways and Mechanism of Action

The anticonvulsant effect of Fenfluramine is not attributed to a single target but rather to a dual mechanism involving the serotonergic system and sigma-1 receptors (Sig1R), which collectively helps restore the balance between neuronal excitation and inhibition.[1][3][12]

Serotonergic System Modulation

Fenfluramine and its active metabolite, norfenfluramine, profoundly impact the serotonergic system.[7] The primary mechanisms include:

-

Serotonin Release: FFA stimulates the release of serotonin (5-HT) from presynaptic terminals.[3][13]

-

Reuptake Inhibition: It inhibits the serotonin transporter (SERT), increasing the synaptic concentration of 5-HT.[1][3]

-

Direct Receptor Agonism: Norfenfluramine, in particular, acts as a direct agonist at multiple 5-HT receptor subtypes.[7] Preclinical studies suggest that agonism at 5-HT1D and 5-HT2C receptors is primarily responsible for its antiseizure action.[7][14] Activity at 5-HT2A and 5-HT4 receptors is also implicated in its anticonvulsant and neuroprotective effects.[3][12][15]

Sigma-1 Receptor (Sig1R) Modulation

Beyond its serotonergic activity, Fenfluramine acts as a positive modulator of Sig1R.[1][12][16] Sig1R is a unique intracellular chaperone protein that regulates neuronal excitability and provides neuroprotection.[8][17] By positively modulating Sig1R, Fenfluramine is thought to inhibit excitatory signaling, complementing the enhanced GABAergic inhibition driven by its serotonergic effects.[3][17] This dual action is crucial for re-establishing neuronal homeostasis.

Detailed Experimental Protocols

The following sections describe the methodologies for key preclinical experiments that have defined Fenfluramine's anticonvulsant properties.

Dravet Syndrome (DS) Mouse Model

-

Model: Scn1a+/- mice, which carry a heterozygous loss-of-function mutation in the Scn1a gene, mirroring the genetic basis of most DS cases.[5][6]

-

Objective: To evaluate the effects of chronic Fenfluramine treatment on survival and neurodegeneration.[5]

-

Drug Administration: Mice received daily intraperitoneal (IP) injections of Fenfluramine (15 mg/kg) or saline vehicle, typically starting from postnatal day (PND) 7 through PND 35-37.[5][6]

-

Key Endpoints:

-

Survival: Mortality was recorded daily, and survival curves were generated and compared using the Log-rank (Mantel-Cox) test.[6]

-

Neurodegeneration: At the study endpoint, brain tissue was collected and processed for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to quantify apoptotic or dying cells, particularly in regions like the corpus callosum, hippocampus, and cortex.[6]

-

-

Workflow Diagram:

Caption: Experimental workflow for the Dravet Syndrome mouse model.

Maximal Electroshock (MES) Seizure Model

-

Model: Adult rats and mice.[11]

-

Objective: To assess the efficacy of a compound against generalized tonic-clonic seizures.

-

Procedure:

-

Drug Administration: Animals are administered a single dose of Fenfluramine (e.g., 10-20 mg/kg, IP) or its enantiomers.[7][11]

-

Seizure Induction: At the time of predicted peak effect, a brief electrical stimulus (e.g., 50/60 Hz for 0.2s) is applied via corneal or ear-clip electrodes.

-

Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension, which indicates a generalized seizure.

-

Data Analysis: The median effective dose (ED50)—the dose required to protect 50% of the animals from the seizure endpoint—is calculated.[11]

-

Intrahippocampal Kainate Model of Chronic Epilepsy

-

Model: Adult mice with surgically implanted hippocampal electrodes.[8][10]

-

Objective: To evaluate drug efficacy against spontaneous focal seizures in a model of temporal lobe epilepsy.

-

Procedure:

-

Model Induction: A unilateral microinjection of kainic acid into the hippocampus induces status epilepticus, which is followed by the development of spontaneous recurrent seizures over several weeks.

-

EEG Recording: Continuous video-electroencephalography (EEG) is used to record brain activity and establish a baseline frequency of seizure events.

-

Drug Administration: Fenfluramine (10 mg/kg) or vehicle is administered.[9]

-

Endpoint: The frequency and duration of electrographic seizure events, such as high-voltage sharp waves (HVSWs), are quantified and compared between the pre-drug baseline and post-drug periods.[9]

-

Conclusion and Future Directions

Preclinical research has robustly characterized Fenfluramine as a potent anticonvulsant with a novel, dual mechanism of action.[3][12] Studies in genetic models of Dravet syndrome not only confirm its antiseizure effects but also suggest potential disease-modifying properties, such as increased survival and neuroprotection.[5][6] Efficacy in models like the MES and intrahippocampal kainate tests further supports its potential to suppress generalized and focal seizures, respectively.[10][11] However, its lack of efficacy in the 6-Hz and PTZ models suggests a specific pharmacological profile that may not be effective against all seizure types.[7][11]

Future preclinical research should aim to further dissect the relative contributions of the serotonergic and sigma-1 receptor pathways to Fenfluramine's overall efficacy. Investigating its effects on non-seizure comorbidities, such as cognitive and behavioral deficits, in relevant animal models will also be critical to fully understanding its therapeutic potential in complex developmental and epileptic encephalopathies.[12][17]

References

- 1. Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fenfluramine for the Treatment of Dravet Syndrome and Lennox-Gastaut Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical efficacy profiles of the sigma-1 modulator E1R and of fenfluramine in two chronic mouse epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]

- 13. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 14. frontiersin.org [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expert-Agreed Practical Recommendations on the Use of Fenfluramine in Developmental and Epileptic Encephalopathies Based on Clinical Experience and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fenfluramine's Interaction with Serotonergic and Sigma-1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfluramine, a phenethylamine derivative, has a multifaceted pharmacological profile centered on its potent modulation of the serotonergic system and, as more recently elucidated, the sigma-1 receptor. Initially developed as an anorectic agent, its significant anti-seizure properties have led to its repurposing for the treatment of severe epileptic encephalopathies, such as Dravet syndrome. This guide provides a detailed examination of fenfluramine's mechanisms of action at serotonergic and sigma-1 receptors, presenting quantitative binding and functional data, outlining key experimental methodologies for its study, and visualizing the intricate signaling pathways involved. A comprehensive understanding of this dual activity is critical for ongoing research and the development of novel therapeutics targeting these systems.

Introduction

Fenfluramine's therapeutic efficacy, particularly in treatment-resistant epilepsy, is attributed to a synergistic mechanism that extends beyond simple serotonin release.[1] Its primary actions include inducing serotonin release by reversing the action of the serotonin transporter (SERT) and acting as a substrate for the vesicular monoamine transporter 2 (VMAT2), which increases cytoplasmic serotonin available for release.[2] Concurrently, fenfluramine and its active metabolite, norfenfluramine, exhibit direct activity at several postsynaptic serotonin receptors.[3] Adding another layer of complexity to its mechanism, fenfluramine has been identified as a positive modulator of the sigma-1 receptor (σ1R), an intracellular chaperone protein implicated in neuroprotection and the modulation of various neurotransmitter systems.[4][5] This dual engagement of serotonergic and sigma-1 pathways is thought to restore the balance between excitatory and inhibitory neurotransmission, a key factor in seizure control.[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/ED50) of fenfluramine and its major active metabolite, norfenfluramine, at various serotonergic receptor subtypes and the sigma-1 receptor.

Table 1: Binding Affinities (Ki) at Human Serotonin Receptors

| Receptor Subtype | Fenfluramine (Ki, nM) | Norfenfluramine (Ki, nM) | Reference(s) |

| 5-HT1A | 673 - 1950 | - | [3] |

| 5-HT1B | Low Affinity | Low Affinity | [3] |

| 5-HT1D | Low Affinity | Low Affinity | [3] |

| 5-HT2A | Micromolar Affinity | ~10 - 50 | [3][6] |

| 5-HT2B | ~5000 | ~10 - 50 | [3] |

| 5-HT2C | >1000 | Moderately Potent | [3] |

| 5-HT7 | Moderate Affinity | Moderate Affinity | [3] |

Note: "Low Affinity" and "Micromolar Affinity" are reported where specific Ki values were not provided in the cited literature. "Moderately Potent" indicates significant functional activity without a specified Ki.

Table 2: Binding Affinity and Functional Activity at Sigma-1 Receptor

| Ligand | Receptor | Parameter | Value | Reference(s) |

| Fenfluramine | Sigma-1 | Ki (nM) | 266 | [4][7] |

| Norfenfluramine | Sigma-1 | Ki (nM) | - | [4] |

| (+)-Fenfluramine | Sigma-1 | ED50 (pM) | 170 | [8] |

| (+)-Norfenfluramine | Sigma-1 | ED50 (pM) | 50 | [8] |

ED50 values refer to the potency for disrupting the association of the sigma-1 receptor with the NMDA receptor NR1 subunit.

Core Experimental Protocols

This section details the methodologies for key in vitro and ex vivo assays used to characterize the interaction of fenfluramine with serotonergic and sigma-1 receptors.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of fenfluramine and norfenfluramine for serotonin and sigma-1 receptors.

-

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[9]

-

Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, --INVALID-LINK---pentazocine for sigma-1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (fenfluramine).[10][11]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[12]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

-

Serotonin Receptor Functional Assays

-

Objective: To measure the functional potency (EC50) of fenfluramine and norfenfluramine in activating Gq-coupled serotonin receptors, such as 5-HT2A and 5-HT2C.

-

Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores.[13][14]

-

General Protocol:

-

Cell Culture: A cell line stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., CHO or HEK293 cells) is cultured.[15]

-

Fluorescent Dye Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are exposed to varying concentrations of the test compound (fenfluramine or norfenfluramine).

-

Signal Detection: Changes in intracellular Ca2+ concentration are measured by detecting the fluorescence signal using a plate reader or fluorescence microscope.

-

Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is determined.

-

-

Objective: To provide an alternative measure of Gq-coupled receptor activation by quantifying a downstream second messenger.

-

Principle: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, which accumulates in the presence of lithium chloride (LiCl) to block its further degradation.[16]

-

General Protocol:

-

Cell Culture and Labeling: Cells expressing the target receptor are often pre-labeled with myo-[3H]inositol.

-

Stimulation: Cells are stimulated with various concentrations of the agonist in the presence of LiCl.

-

Extraction and Separation: The reaction is stopped, and inositol phosphates are extracted. Different IP species are separated using anion-exchange chromatography.[17]

-

Quantification: The amount of radiolabeled IP1 is quantified by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 of the test compound. Homogeneous Time-Resolved Fluorescence (HTRF) based kits are also commercially available for a non-radioactive alternative.[16]

-

Sigma-1 Receptor Functional Assays

-

Objective: To assess the functional activity of compounds at the sigma-1 receptor in a native tissue preparation.

-

Principle: Sigma-1 receptor ligands can modulate the electrically-evoked neurogenic twitch contractions of the mouse vas deferens.[18][19] Agonists typically potentiate these contractions.

-

General Protocol:

-

Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Electrical Stimulation: The tissue is subjected to electrical field stimulation to elicit regular twitch contractions, which are measured by an isometric force transducer.

-

Compound Administration: After a stable baseline of contractions is established, cumulative concentrations of the test compound are added to the organ bath.

-

Data Recording and Analysis: The change in the amplitude of the twitch contractions is recorded. The potentiation or inhibition of the twitch response is quantified and dose-response curves are constructed.

-

-

Objective: To measure the activation of the sigma-1 receptor by observing its dissociation from the Binding Immunoglobulin Protein (BiP).

-

Principle: In its inactive state, the sigma-1 receptor is complexed with the endoplasmic reticulum chaperone protein, BiP. Activation by an agonist promotes the dissociation of this complex.[20][21]

-

General Protocol:

-

Cell Culture: Cells endogenously or exogenously expressing both sigma-1 receptor and BiP are used.

-

Ligand Treatment: Cells are treated with the test compound (fenfluramine) alone or in combination with a known sigma-1 agonist (e.g., PRE-084).

-

Co-immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an antibody against the sigma-1 receptor.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting using an antibody against BiP.

-

Analysis: The amount of BiP co-immunoprecipitated with the sigma-1 receptor is quantified. A decrease in the BiP signal in the presence of an agonist indicates receptor activation. Fenfluramine's positive modulatory effect is observed as an enhancement of the dissociation induced by a sigma-1 agonist.[1]

-

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by fenfluramine.

Fenfluramine's Serotonergic Mechanisms

Fenfluramine primarily acts as a serotonin releasing agent. It enters the presynaptic neuron via the serotonin transporter (SERT) and disrupts the vesicular storage of serotonin through the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic serotonin and subsequent reversal of SERT function, causing serotonin efflux into the synapse.[2] The elevated synaptic serotonin then acts on various postsynaptic receptors. Norfenfluramine is a potent agonist at 5-HT2 family receptors, which are Gq-coupled and activate the phospholipase C (PLC) pathway.

Fenfluramine's Sigma-1 Receptor Modulation

Fenfluramine acts as a positive modulator at the sigma-1 receptor (σ1R), an intracellular chaperone at the mitochondria-associated endoplasmic reticulum membrane. While it has weak direct agonist activity, it potentiates the effects of endogenous or exogenous σ1R agonists.[4][7] One of its key roles is the modulation of N-methyl-D-aspartate receptor (NMDAR) function. Fenfluramine disrupts the regulatory association between σ1R and the NR1 subunit of the NMDAR, which may lead to a reduction in glutamatergic excitability.[8][22]

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay, a core technique for determining the binding affinity of a compound.

Conclusion

Fenfluramine's pharmacological profile is characterized by a dual mechanism involving potent activity within the serotonergic system and significant modulation of the sigma-1 receptor. Its ability to enhance serotonin release and directly interact with postsynaptic 5-HT receptors, combined with its positive allosteric modulation of the sigma-1 receptor, provides a plausible basis for its profound anti-seizure effects. The quantitative data and experimental protocols presented in this guide offer a technical foundation for researchers in neuroscience and drug development. Future investigations should continue to dissect the complex interplay between these two signaling systems to refine our understanding of fenfluramine's therapeutic actions and to guide the development of next-generation neuromodulatory agents with improved efficacy and safety profiles.

References

- 1. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. dravetfoundation.org [dravetfoundation.org]

- 6. The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. 2.4. Radioligand Binding Assays [bio-protocol.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. innoprot.com [innoprot.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Further characterization of 5-HT- and 5-HT3 receptor agonists'-stimulated phosphoinositol phosphates accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An examination of the putative sigma-receptor in the mouse isolated vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An examination of the putative sigma-receptor in the mouse isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of the Human Sigma-1 Receptor Chaperone Domain Structure and Binding Immunoglobulin Protein (BiP) Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. | Sigma-Aldrich [merckmillipore.com]

The Discovery of Fenfluramine's Efficacy in Dravet Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dravet syndrome is a severe, developmental and epileptic encephalopathy that emerges in infancy and is characterized by frequent, treatment-resistant seizures, cognitive and behavioral impairments, and an elevated risk of sudden unexpected death in epilepsy (SUDEP). The majority of cases are caused by mutations in the SCN1A gene, which encodes the alpha-1 subunit of a neuronal voltage-gated sodium channel. Historically, conventional anti-seizure medications (ASMs) have provided limited efficacy. The repurposing of fenfluramine, a previously utilized anorectic agent, has marked a significant advancement in the therapeutic landscape for Dravet syndrome. This technical guide provides an in-depth overview of the discovery of fenfluramine's efficacy, detailing its dual mechanism of action, preclinical evidence, and pivotal clinical trial data.

Mechanism of Action: A Dual Approach

Fenfluramine's therapeutic effect in Dravet syndrome is attributed to its unique dual mechanism of action, targeting both the serotonergic system and the sigma-1 receptor.[1][2]

1. Serotonergic Activity: Fenfluramine and its active metabolite, norfenfluramine, increase extracellular serotonin levels. This is achieved by promoting serotonin release from presynaptic vesicles and inhibiting its reuptake.[3] The increased serotonin then acts on various postsynaptic receptors, with preclinical evidence suggesting that agonism at 5-HT1D and 5-HT2C receptors contributes to its anti-epileptiform activity.[3]

2. Sigma-1 Receptor Modulation: Beyond its serotonergic effects, fenfluramine acts as a positive modulator of the sigma-1 receptor.[4][5] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating neuronal excitability and neuroprotection. Fenfluramine's positive modulation of this receptor is thought to contribute to its antiseizure effects and may also play a role in the observed improvements in executive function.[4][5]

The proposed synergistic action involves the serotonergic pathway enhancing inhibitory GABAergic neurotransmission while sigma-1 receptor modulation attenuates excitatory glutamatergic activity, thereby restoring a more balanced neuronal state.

Preclinical Evidence

The journey to fenfluramine's approval for Dravet syndrome was paved by compelling preclinical studies in various models that recapitulated key features of the disease.

Zebrafish Model of Dravet Syndrome

The scn1Lab mutant zebrafish model, which exhibits spontaneous convulsive behaviors and epileptiform discharges, has been instrumental in the early investigation of fenfluramine.

Experimental Protocol:

-

Model: Homozygous scn1Lab mutant zebrafish larvae.[6]

-

Treatment: Larvae were exposed to varying concentrations of fenfluramine in their embryo medium.

-

Behavioral Analysis: Locomotor activity was tracked using automated video systems to quantify convulsive-like movements.[4]

-

Electrophysiology: Local field potential recordings from the forebrain were used to measure epileptiform discharges.[4][6]

These studies demonstrated that fenfluramine significantly reduced both the behavioral and electrographic seizure-like activity in a dose-dependent manner.[4]

Mouse Models

Studies in rodent models have further elucidated the mechanisms and long-term benefits of fenfluramine.

Dizocilpine-Induced Cognitive Impairment Model:

This model is used to assess the pro-cognitive effects of compounds.

Experimental Protocol:

-

Model: Mice with chemically-induced learning and memory deficits using the NMDA receptor antagonist dizocilpine (MK-801).[7][8]

-

Treatment: Mice were administered fenfluramine prior to dizocilpine injection.

-

Behavioral Assays:

-

Spontaneous Alternation: Assesses spatial working memory in a Y-maze.

-

Passive Avoidance: Measures long-term memory based on associating a specific environment with an aversive stimulus.[7]

-

Fenfluramine was shown to ameliorate the cognitive deficits induced by dizocilpine, an effect that was blocked by a sigma-1 receptor antagonist, highlighting the role of this pathway in the cognitive benefits observed.[7]

In Vitro Assays

A series of in vitro experiments were crucial in dissecting the molecular targets of fenfluramine.

Radioligand Binding Assays:

These assays determined the binding affinity of fenfluramine and norfenfluramine to a wide range of receptors.

Experimental Protocol:

-

Preparation: Membranes from cells expressing the target receptors were prepared.

-

Assay: The ability of fenfluramine to displace a specific radiolabeled ligand from its receptor was measured. The concentration of fenfluramine required to inhibit 50% of the radioligand binding (IC50) was determined, and from this, the binding affinity (Ki) was calculated.

-

Receptors Screened: A panel of 47 receptors implicated in seizure activity was tested, including various serotonin and sigma receptor subtypes.[7]

These assays revealed that fenfluramine and its metabolite have significant affinity for multiple serotonin receptors and the sigma-1 receptor.[9]

Cellular Function Assays:

These experiments assessed the functional activity of fenfluramine at its target receptors.

Experimental Protocol:

-

Cell Lines: Various cell lines engineered to express specific receptors of interest were used.

-

Assay: The effect of fenfluramine on downstream signaling pathways upon receptor activation was measured. This could involve quantifying changes in intracellular calcium levels, cyclic AMP (cAMP) production, or other second messengers.

These studies confirmed that fenfluramine acts as an agonist at several serotonin receptors and a positive modulator at the sigma-1 receptor.

Clinical Efficacy in Dravet Syndrome

The clinical development program for fenfluramine in Dravet syndrome has consistently demonstrated its robust and sustained efficacy in reducing seizure frequency.

Pivotal Phase 3 Clinical Trials

Multiple randomized, double-blind, placebo-controlled trials have established the efficacy and safety of fenfluramine as an adjunctive therapy for seizures associated with Dravet syndrome.[10][11]

Experimental Protocol:

-

Patient Population: Children and young adults (typically 2-18 years) with a confirmed diagnosis of Dravet syndrome and uncontrolled convulsive seizures despite treatment with other ASMs.[10][11]

-

Study Design: Patients were randomized to receive one of two doses of fenfluramine (commonly 0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose) or a placebo, in addition to their existing ASM regimen.[10][11] A separate trial evaluated fenfluramine in patients also taking stiripentol.

-

Treatment Period: Typically included a titration phase followed by a maintenance phase, lasting for a total of 14-15 weeks.[10][11]

-

Primary Efficacy Endpoint: The primary outcome measure was the percentage change in mean monthly convulsive seizure frequency (MCSF) from baseline compared to placebo.[10][11]

-

Statistical Analysis: The primary efficacy endpoint was typically analyzed using a non-parametric method, such as the Wilcoxon rank-sum test, to compare the median percentage reduction in MCSF between the fenfluramine and placebo groups.[1][3]

Quantitative Data Summary

The following tables summarize the key efficacy data from pivotal clinical trials of fenfluramine in Dravet syndrome.

Table 1: Median Percentage Reduction in Monthly Convulsive Seizure Frequency (MCSF)

| Study | Fenfluramine Dose | Median % Reduction in MCSF from Baseline | Placebo | p-value |

| Study 1 | 0.7 mg/kg/day | -74.9% | -19.2% | <0.001 |

| 0.2 mg/kg/day | -42.3% | 0.02 | ||

| Study 2 (with Stiripentol) | 0.4 mg/kg/day | -59.5% | -1.0% | <0.001 |

| Study 3 | 0.7 mg/kg/day | -64.8% greater reduction than placebo | - | <0.0001 |

Table 2: Responder Rates (Percentage of Patients with ≥50% or ≥75% Reduction in MCSF)

| Study | Fenfluramine Dose | % Patients with ≥50% Reduction | % Patients with ≥75% Reduction |

| Study 1 | 0.7 mg/kg/day | 70% | 45% |

| 0.2 mg/kg/day | 46% | 23% | |

| Study 2 (with Stiripentol) | 0.4 mg/kg/day | 54% | 33% |

| Study 3 | 0.7 mg/kg/day | 72.9% | - |

Long-Term Efficacy: Open-label extension studies have demonstrated that the reduction in seizure frequency is sustained over several years of treatment.

Visualizations

Signaling Pathways

Caption: Proposed dual mechanism of action of fenfluramine in Dravet syndrome.

Experimental Workflow

Caption: Preclinical experimental workflow for fenfluramine in Dravet syndrome.

Conclusion

The discovery of fenfluramine's efficacy in Dravet syndrome represents a significant milestone in the management of this devastating epilepsy. A comprehensive body of preclinical evidence elucidated its dual mechanism of action involving both serotonergic and sigma-1 receptor pathways. This foundational knowledge was translated into a successful clinical development program, with multiple Phase 3 trials demonstrating a robust and sustained reduction in convulsive seizure frequency. This in-depth technical guide provides researchers, scientists, and drug development professionals with a core understanding of the scientific journey of fenfluramine, from mechanistic discovery to clinical validation, in the context of Dravet syndrome. Further research into the nuances of its mechanism, particularly the role of the sigma-1 receptor in cognitive function, holds promise for the development of even more targeted and effective therapies for developmental and epileptic encephalopathies.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Pharmacological Characterization of an Antisense Knockdown Zebrafish Model of Dravet Syndrome: Inhibition of Epileptic Seizures by the Serotonin Agonist Fenfluramine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Analysis of the Anti-epileptic Mechanisms of Fenfluramine in scn1a Mutant Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expert-Agreed Practical Recommendations on the Use of Fenfluramine in Developmental and Epileptic Encephalopathies Based on Clinical Experience and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Dosing Considerations for Fenfluramine with Concomitant Stiripentol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine is an anti-seizure medication indicated for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome. Stiripentol is another anti-seizure medication frequently used in the management of Dravet syndrome, often in combination with other drugs. The concomitant administration of fenfluramine and stiripentol requires careful dosing considerations due to a significant drug-drug interaction. Stiripentol is a potent inhibitor of several cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of fenfluramine. This interaction leads to increased plasma concentrations of fenfluramine, necessitating a dose reduction of fenfluramine to avoid potential toxicity while maintaining efficacy. These application notes provide a detailed overview of the dosing recommendations, the underlying pharmacokinetic interactions, and relevant experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the dosing and pharmacokinetic parameters of fenfluramine when administered with and without stiripentol.

Table 1: Recommended Dosing of Fenfluramine (FINTEPLA®)

| Population | Initial Dose | Titration Schedule | Recommended Maintenance Dose | Maximum Daily Dose |

| With Concomitant Stiripentol | 0.1 mg/kg twice daily[1][2] | Day 7: 0.15 mg/kg twice dailyDay 14: 0.2 mg/kg twice daily[1][2] | 0.2 mg/kg twice daily[1][3][4][5][6] | 17 mg[1][3][4][5][6][7] |

| Without Concomitant Stiripentol | 0.1 mg/kg twice daily[2] | Day 7: 0.2 mg/kg twice dailyDay 14: 0.35 mg/kg twice daily*[2] | 0.35 mg/kg twice daily[2][3][4][5] | 26 mg[2][3][4][5] |

*For patients not on concomitant stiripentol in whom a more rapid titration is warranted, the dose may be increased every 4 days.[3][4]

Table 2: Pharmacokinetic Interaction of Fenfluramine and Stiripentol Regimen

| Pharmacokinetic Parameter | Fenfluramine (alone) | Fenfluramine + Stiripentol Regimen | % Change |

| Fenfluramine | |||

| Cmax (ng/mL) | Geometric Mean Varies | Increased | ↑ 18-20%[8][9] |

| AUC (ngh/mL) | Geometric Mean Varies | Increased | ↑ 69-130%[8][9][10] |

| Norfenfluramine (Active Metabolite) | |||

| Cmax (ng/mL) | 16.4 ± 4.4[11] | 10.2 ± 4.2[11] | ↓ ~42%[8] |

| AUC (ngh/mL) | Geometric Mean Varies | Decreased | ↓ ~41-60%[8][9][10] |

*Stiripentol Regimen: Stiripentol, Clobazam, and Valproate. Data from a Phase 1 study in healthy adult volunteers.[11][12]

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of fenfluramine and the inhibitory effect of stiripentol.

Caption: Workflow of a Phase 3 clinical trial for fenfluramine with stiripentol.

Experimental Protocols

Phase 1 Pharmacokinetic Drug-Drug Interaction Study

Objective: To assess the pharmacokinetic (PK) and safety of fenfluramine administered with and without a combined antiepileptic drug regimen of stiripentol, clobazam, and valproate in healthy subjects.[11][12]

Study Design:

-

Type: Open-label, randomized, single-dose, 3-period crossover study.[11][12]

-

Treatment Arms:

-

PK Sampling: Blood samples were collected for 72 hours after drug administration to determine non-compartmental PK parameters for fenfluramine and its major metabolite, norfenfluramine.[11][12]

Key Findings:

-

The stiripentol regimen moderately increased the Cmax and AUC of fenfluramine while reducing the Cmax and AUC of norfenfluramine.[11][12]

-

Fenfluramine did not have a significant impact on the pharmacokinetics of stiripentol, clobazam, or valproate.[11][12]

-

The co-administration was generally well-tolerated, with adverse events being mild to moderate and resolving spontaneously.[11][12]

-

The results suggested that a downward dose adjustment of fenfluramine may be warranted when co-administered with stiripentol.[11][12]

Phase 3 Efficacy and Safety Study in Dravet Syndrome

Objective: To evaluate the efficacy and safety of add-on fenfluramine in patients with Dravet Syndrome (DS) receiving stiripentol-inclusive antiepileptic drug (AED) regimens.[13][14]

Study Design:

-

Type: Double-blind, parallel-group, placebo-controlled, phase 3 randomized clinical trial.[13][14]

-

Participants: 87 patients aged 2 to 18 years with a confirmed diagnosis of DS whose seizures were poorly controlled with their current stiripentol-inclusive AED regimen.[13][14]

-

Interventions:

-

Study Periods:

-

Primary Efficacy Endpoint: The change in mean monthly convulsive seizure frequency from baseline.[14]

Key Findings:

-

Patients treated with fenfluramine achieved a 54.0% greater reduction in mean monthly convulsive seizure frequency compared to placebo.[13][14]

-

A significantly higher proportion of patients in the fenfluramine group experienced a clinically meaningful (≥50%) reduction in monthly convulsive seizure frequency (54% vs 5% for placebo).[13][14]

-

Fenfluramine was generally well-tolerated. The most common adverse events were decreased appetite, fatigue, diarrhea, and pyrexia.[13]

-

No patients developed valvular heart disease or pulmonary hypertension during the trial.[14][16]

Conclusion

The concomitant use of fenfluramine and stiripentol necessitates a dose reduction of fenfluramine due to the inhibitory effect of stiripentol on fenfluramine's metabolism. For patients on a stiripentol-containing regimen, the recommended maintenance dose of fenfluramine is 0.2 mg/kg twice daily, with a maximum daily dose of 17 mg. Clinical studies have demonstrated that this adjusted dose of fenfluramine is safe and effective in reducing seizure frequency in patients with Dravet syndrome. Researchers and drug development professionals should be aware of this significant drug-drug interaction and adhere to the recommended dosing guidelines to ensure patient safety and therapeutic efficacy. Careful monitoring for both efficacy and adverse events is crucial when these medications are co-administered.

References

- 1. FINTEPLA® Dosing & Administration | FINTEPLA® (fenfluramine) oral solution [finteplahcp.com]

- 2. Fintepla (fenfluramine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 3. ucb.com [ucb.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. FINTEPLA for Dravet Syndrome Seizures | ACCP [accp1.org]

- 6. drugs.com [drugs.com]

- 7. DIACOMIT® (stiripentol) Dosing I HCP Site [diacomit.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. A-Randomized--Open-Label--Single-Dose--3-Way-Crossover-Study-to-Evaluate-the-Drug-Drug-Interaction-Between-ZX008-(Fenfluramine-Oral-Solution)-and-Stiripentol/Clobazam/Valproate-in-Healthy-Volunteers [aesnet.org]

- 10. researchgate.net [researchgate.net]

- 11. A phase I, randomized, open-label, single-dose, 3-period crossover study to evaluate the drug-drug interaction between ZX008 (fenfluramine HCl oral solution) and a regimen of stiripentol, clobazam, and valproate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase I, randomized, open-label, single-dose, 3-period crossover study to evaluate the drug-drug interaction between ZX008 (fenfluramine HCl oral solution) and a regimen of stiripentol, clobazam, and valproate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fenfluramine for Treatment-Resistant Seizures in Patients With Dravet Syndrome Receiving Stiripentol-Inclusive Regimens: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. institutimagine.org [institutimagine.org]

- 15. researchgate.net [researchgate.net]

- 16. cureepilepsy.org [cureepilepsy.org]

Application Notes and Protocols for the Use of Fenfluramine in Treatment-Resistant Pediatric Seizures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine is a medication that has demonstrated significant efficacy in the management of treatment-resistant seizures in children, particularly those with Dravet syndrome and Lennox-Gastaut syndrome (LGS).[1][2][3] Originally developed as an appetite suppressant, its repurposing for epilepsy is based on its unique mechanism of action, which is distinct from other anti-seizure medications.[1][3] These application notes provide a comprehensive overview of the clinical data, mechanism of action, and protocols for the use of fenfluramine in this patient population.

Mechanism of Action

Fenfluramine's anti-seizure properties are primarily attributed to its activity within the serotonergic system and its modulation of the sigma-1 receptor.[3][4] It increases extracellular serotonin levels and acts as an agonist at several serotonin (5-HT) receptors, including 5-HT1D, 5-HT2A, and 5-HT2C.[1] This serotonergic activity is believed to enhance GABAergic inhibition, a key pathway for seizure control.[4] Additionally, fenfluramine is a positive allosteric modulator of the sigma-1 receptor, which may contribute to the reduction of glutamatergic excitatory signaling.[3][4] This dual mechanism of action offers a novel approach to managing seizures that are refractory to other treatments.[1]

References

Application of Fenfluramine in SCN1A-Positive Epilepsy Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dravet syndrome is a severe and drug-resistant form of epilepsy that typically begins in the first year of life and is characterized by frequent, debilitating seizures.[1][2] In over 85% of cases, Dravet syndrome is caused by a de novo mutation in the SCN1A gene, which encodes the alpha-1 subunit of the Nav1.1 neuronal voltage-gated sodium channel.[3][4][5][6][7] This channel is crucial for the generation and propagation of action potentials, and its malfunction, particularly in inhibitory GABAergic interneurons, is thought to lead to the hyperexcitability and seizures characteristic of the disorder.[4] Fenfluramine (FFA), a serotonin-releasing agent, has emerged as an effective therapeutic option for seizures associated with Dravet syndrome, demonstrating significant reductions in seizure frequency in clinical trials.[1][2][8][9] Preclinical studies using animal models with SCN1A mutations have been instrumental in elucidating the mechanisms of action and validating the efficacy of fenfluramine. This document provides detailed application notes and protocols based on published research for the use of fenfluramine in SCN1A-positive epilepsy models.

Mechanism of Action

Fenfluramine's anti-epileptic effects are multifaceted and not fully elucidated, but research in scn1a mutant zebrafish and mouse models points to a complex mechanism involving serotonergic and non-serotonergic pathways.[3][5][10]

Serotonergic Activity: Fenfluramine is a potent serotonin (5-HT) releasing agent and also acts directly on multiple 5-HT receptor subtypes.[3][4] Studies in scn1a mutant zebrafish have shown that the anti-epileptiform activity of fenfluramine is mediated, at least in part, through agonism of 5-HT1D and 5-HT2C receptors.[3][4][5][6][7][11] Interestingly, antagonism of the 5-HT2A receptor did not counteract fenfluramine's effects in this model.[3][4][6][7][11]

Sigma-1 Receptor Antagonism: Beyond its serotonergic profile, fenfluramine has been shown to act as a sigma-1 receptor antagonist.[3][5][6][7][11] The anti-epileptiform effects of fenfluramine in scn1a mutant zebrafish were significantly diminished when co-administered with a sigma-1 receptor agonist, providing the first evidence for the involvement of this receptor in fenfluramine's mechanism.[3][4][5][6][7][11]

Neurotransmitter Modulation: In scn1a mutant zebrafish, fenfluramine treatment led to altered levels of dopamine and noradrenaline, while GABA and glutamate levels remained unchanged.[3][5][6][11] The reduction in noradrenaline may contribute to its therapeutic effect, as drugs that decrease noradrenaline levels have been used to treat epilepsy.[3][5][6]

Neuroprotective Effects: In a mouse model of Dravet syndrome (Scn1a+/-), fenfluramine treatment has been shown to reduce markers of neurodegeneration.[12][13][14][15] Specifically, it reduced degenerated myelin, decreased the number of activated microglia (a marker of neuroinflammation), and lowered apoptosis in the corpus callosum.[10][12][13][14][15] These findings suggest that fenfluramine may have disease-modifying effects beyond seizure control.[10][13]

Data from Preclinical SCN1A Models

Zebrafish (scn1a mutant)

The scn1a mutant zebrafish model recapitulates key features of Dravet syndrome, including spontaneous seizures and temperature sensitivity.[3][16] This model is particularly amenable to high-throughput screening of potential anti-epileptic compounds.[17]

Table 1: Effects of Fenfluramine and Related Compounds on Seizure-like Behavior and Electrographic Discharges in scn1a Mutant Zebrafish Larvae

| Compound | Target | Effect on Locomotor Activity | Effect on Epileptiform Brain Activity | Reference |

| Fenfluramine (FA) | Serotonin Releaser, 5-HT Agonist, Sigma-1 Antagonist | ↓ | ↓ | [3],[4] |

| 5-HT1D Agonist (PNU 109291) | 5-HT1D Receptor | - | ↓ | [4] |

| 5-HT2A Agonist (NBOH-2C-CN) | 5-HT2A Receptor | - | ↓ | [4] |